molecular formula C10H13ClN2O2S B2616405 N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride CAS No. 1171333-24-6

N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride

Cat. No.: B2616405
CAS No.: 1171333-24-6
M. Wt: 260.74
InChI Key: ARHDAUGWYVHWGR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound . This name reflects its core structural components: a methanesulfonamide moiety linked to a phenyl ring substituted with a 3-aminoprop-1-yn-1-yl group, followed by the hydrochloride counterion. The IUPAC nomenclature adheres to guidelines for sulfonamide derivatives, prioritizing the methanesulfonamide group as the principal functional group and the phenyl ring as the parent structure.

Alternative identifiers include:

  • CAS Number : 1171333-24-6
  • Molecular Formula : C₁₀H₁₃ClN₂O₂S
  • Molecular Weight : 260.74 g/mol.

Molecular Formula and Stoichiometric Composition

The molecular formula C₁₀H₁₃ClN₂O₂S indicates the presence of:

  • Carbon (C) : 10 atoms
  • Hydrogen (H) : 13 atoms
  • Chlorine (Cl) : 1 atom (from hydrochloride)
  • Nitrogen (N) : 2 atoms
  • Oxygen (O) : 2 atoms
  • Sulfur (S) : 1 atom.

The hydrochloride salt counterion contributes the chlorine atom, stabilizing the sulfonamide’s amino group through ion-dipole interactions. The stoichiometric ratio of 1:1 between the sulfonamide and hydrochloride is confirmed by crystallographic and analytical data.

Component Quantity Role in Structure
Methanesulfonamide 1 Core functional group
3-Aminoprop-1-yn-1-ylphenyl 1 Substituent on phenyl ring
Hydrochloride 1 Counterion

X-ray Crystallographic Analysis of Molecular Geometry

While specific X-ray crystallography data for this compound is not explicitly reported in the literature, its molecular geometry can be inferred from analogous alkynyl sulfonamide structures. Key features include:

  • Planar Phenyl Ring : The phenyl group adopts a planar geometry due to aromatic stabilization, with substituents (methanesulfonamide and aminopropynyl groups) positioned in meta configuration.
  • Alkynyl Group Geometry : The prop-1-yn-1-yl moiety is linear (C≡C bond), with the amino group (-NH₂) bonded to the terminal carbon. This configuration permits hydrogen bonding with neighboring molecules in the crystal lattice.
  • Sulfonamide Group : The methanesulfonamide group (-SO₂NH-) exhibits a tetrahedral sulfur center with two oxygen atoms and a nitrogen atom bonded to the phenyl ring. The S=N bond length typically ranges from 1.42 to 1.45 Å.

Hypothetical Crystal Packing :

  • Hydrogen Bonding : The amino group (-NH₂) of the propynyl substituent forms intermolecular hydrogen bonds with oxygen atoms of adjacent sulfonamide groups, stabilizing the crystal lattice.
  • π-Stacking : The phenyl rings may engage in weak π-π interactions, contributing to a layered or herringbone packing arrangement.

Comparative Structural Analysis with Related Alkynyl Sulfonamide Derivatives

This compound shares structural motifs with other alkynyl sulfonamides but differs in substituent positioning and hydrogen-bonding capacity. A comparison with similar derivatives is outlined below:

Compound Substituents Hydrogen Bonding Capacity Crystal Packing Motif
This compound 3-Aminopropynyl, meta-substituted High (NH₂-O, NH₂-N) Layered or π-stacked
N-[4-(2-Phenylethynyl)phenyl]methanesulfonamide 2-Phenylethynyl, para-substituted Moderate (NH-SO₂) Dimeric via SO₂-NH interactions
N-[3-(3-Aminoprop-1-yn-1-yl)phenyl]methanesulfonamide (free base) 3-Aminopropynyl, meta-substituted Higher than HCl salt Potential for 2 + 2 dimers

Key Structural Insights :

  • Hydrogen Bonding : The hydrochloride salt enhances ionic interactions, potentially reducing hydrogen bond strength compared to the free base.
  • Alkynyl Flexibility : The propynyl group’s axial rotation around the C≡C bond allows conformational flexibility, influencing crystal packing diversity.
  • Sulfonamide Geometry : Consistent S-N bond lengths (~1.64 Å) and S=O bond lengths (~1.43 Å) align with literature values for sulfonamides, confirming structural integrity.

Properties

IUPAC Name

N-[3-(3-aminoprop-1-ynyl)phenyl]methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S.ClH/c1-15(13,14)12-10-6-2-4-9(8-10)5-3-7-11;/h2,4,6,8,12H,7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHDAUGWYVHWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C#CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and propargylamine.

    Coupling Reaction: The first step involves the coupling of 3-bromoaniline with propargylamine under palladium-catalyzed conditions to form N-[3-(prop-2-yn-1-yl)phenyl]amine.

    Sulfonamide Formation: The resulting product is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-[3-(prop-2-yn-1-yl)phenyl]methanesulfonamide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Catalyst Selection: Use of efficient palladium catalysts for the coupling reaction.

    Reaction Temperature and Time: Optimization of temperature and reaction time to maximize yield.

    Purification: Use of recrystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfonamide group. Using hydrogen peroxide in acidic conditions, the sulfonamide (-SO₂NH₂) is converted to a sulfonic acid derivative (-SO₃H). This reaction modifies the electronic properties of the molecule, potentially enhancing its solubility or altering biological activity.

Reaction Type Reagents Conditions Major Product
OxidationHydrogen peroxideAcidic medium (pH <3)Sulfonic acid derivatives

Reduction Reactions

Reduction with sodium borohydride (NaBH₄) in methanol or ethanol targets the sulfonamide group, yielding amine derivatives. This reaction is likely driven by the reduction of the sulfonamide’s sulfur-oxygen bonds, though precise mechanistic details remain under investigation.

Reaction Type Reagents Conditions Major Product
ReductionSodium borohydrideMethanol/ethanolAmine derivatives

Substitution Reactions

The sulfonamide group participates in nucleophilic substitution reactions with amines or thiols under basic conditions. For example, primary amines can displace the sulfonamide moiety, forming secondary amines. This reactivity is critical for synthesizing analogs with tailored biological or physicochemical properties.

Reaction Type Reagents Conditions Major Product
SubstitutionAmines or thiolsPresence of baseSubstituted sulfonamide derivatives

Mechanistic Considerations

  • Oxidation : The acidic medium protonates the sulfonamide, making it susceptible to nucleophilic attack by hydrogen peroxide. This results in the formation of a sulfonic acid via intermediate peroxo species.

  • Reduction : Sodium borohydride likely reduces the sulfonamide’s S=O bonds to S–O single bonds, though further studies are needed to confirm intermediates.

  • Substitution : Base deprotonates the nucleophile (e.g., amine), enhancing its ability to attack the electrophilic sulfur center in the sulfonamide group.

Functional Group Reactivity

  • Aminopropynyl Group : While not explicitly documented in the provided sources, the terminal alkyne (C≡C) in the aminopropynyl side chain could theoretically undergo reactions such as:

    • Cycloadditions : Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles.

    • Hydrogenation : Catalytic hydrogenation to form a propylamine side chain.

    • Halogenation : Electrophilic addition of halogens across the triple bond.

Stability and Side Reactions

The hydrochloride salt form enhances stability but may influence reaction pathways under strongly basic or acidic conditions. For instance, the free base (generated in basic media) could exhibit altered reactivity compared to the protonated form .

Scientific Research Applications

N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

USP Sotalol Hydrochloride Reference Standard

Compound : N-[4-(Isopropylglycyl)phenyl]methanesulfonamide hydrochloride (Sotalol Hydrochloride RS) .

  • Structural Differences: The phenyl ring substitution occurs at the 4-position (vs. 3-position in the target compound). The substituent is an isopropylglycyl group (CH₃CH(NH₂)CO-) rather than a 3-aminopropynyl group (-C≡C-CH₂NH₂).
  • Pharmacological Profile: Sotalol is a beta-blocker with class III antiarrhythmic activity, targeting cardiac ion channels .
  • Physicochemical Properties :
    • Both compounds are hydrochloride salts, ensuring comparable solubility in aqueous media.
    • Storage requirements align: controlled room temperature .

3-Hydroxypropane-3-Sulphonamide Derivatives

Compound : 3-Hydroxypropane-3-sulphonamethyl anilide (m.p. 44.5–45°C) .

  • Structural Differences :
    • The sulfonamide group is attached to a propane backbone with a hydroxyl group (vs. a phenyl ring in the target compound).
    • Substituents include an anilide group (aromatic amine derivative) rather than an alkyne-linked amine.
  • The target compound’s terminal alkyne enables modular synthesis (e.g., copper-catalyzed azide-alkyne cycloaddition), absent in the saturated propane-sulphonamide analog .

2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-acetamide

Compound : A primary amine derivative listed alongside the target compound in supplier catalogs .

  • Structural Differences :
    • Lacks a sulfonamide group ; instead, features an acetamide backbone.
    • Contains a cyclopropyl and 2-methyl-benzyl substituent, differing from the phenyl-alkyne motif.
  • Functional Implications :
    • The absence of sulfonamide limits its utility in sulfonamide-targeted interactions (e.g., enzyme inhibition).
    • Cyclopropyl groups may enhance metabolic stability compared to the target compound’s alkyne .

Data Table: Key Comparative Properties

Property Target Compound USP Sotalol HCl RS 3-Hydroxypropane-3-sulphonamethyl Anilide
Molecular Formula C₁₀H₁₃ClN₂O₂S C₁₃H₂₁ClN₂O₃S C₁₀H₁₃NO₃S
Molecular Weight (g/mol) 260.74 328.83 227.28
Substituent Position 3-Phenyl 4-Phenyl Propane backbone
Functional Groups Aminopropynyl, Methanesulfonamide Isopropylglycyl, Methanesulfonamide Hydroxyl, Sulphonamide, Anilide
Salt Form Hydrochloride Hydrochloride None (neutral compound)
Storage Conditions Room temperature Controlled room temperature Not specified

Research Implications and Gaps

  • The aminopropynyl group in the target compound offers unique synthetic versatility, enabling bioconjugation or probe development. However, pharmacological data (e.g., receptor binding, toxicity) remain underexplored compared to well-characterized analogs like sotalol .
  • Comparative studies on solubility and stability between hydrochlorides and free bases of related sulphonamides are needed to optimize formulation strategies.
  • The discontinued commercial status of the target compound highlights challenges in sourcing, necessitating alternative synthetic routes for ongoing research.

Biological Activity

N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride (CAS: 1171333-24-6) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

The molecular formula of this compound is C10H13ClN2O2S, with a molar mass of approximately 260.74 g/mol. The compound features a methanesulfonamide group, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC10H13ClN2O2S
Molar Mass260.74 g/mol
CAS Number1171333-24-6

Mechanisms of Biological Activity

Research indicates that compounds similar to N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide exhibit various biological activities, particularly in the context of inflammatory diseases and antimicrobial properties.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of methanesulfonamide derivatives found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. While direct studies on N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide are sparse, the structural similarities suggest potential efficacy against similar bacterial strains .

Case Study 2: Inflammatory Disease Models

In models of rheumatoid arthritis and skin inflammation, related compounds have shown reduced disease severity and expression of inflammatory mediators. This suggests that N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide could be effective in similar therapeutic contexts .

Summary of Findings

The biological activity of this compound appears promising based on its structural characteristics and the behavior of related compounds. Key areas of interest include:

  • Cytokine modulation : Potential for use in inflammatory diseases.
  • Antimicrobial properties : Possible effectiveness against bacterial infections.

Further research is needed to fully elucidate the mechanisms and therapeutic potential of this compound.

Q & A

Q. How can researchers validate the hydrochloride salt form versus freebase contamination?

  • Answer : Thermogravimetric analysis (TGA) detects weight loss corresponding to HCl evaporation (~150–200°C). Ion chromatography (IC) quantifies chloride content (theoretical ~14.6% for C12H17N2O2S·HCl). Compare freebase solubility (higher in organic solvents) vs. salt solubility (aqueous) .

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